molecular formula C12H17N B12221760 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine CAS No. 1212823-48-7

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine

Cat. No.: B12221760
CAS No.: 1212823-48-7
M. Wt: 175.27 g/mol
InChI Key: CVLBTLKIZRFOFZ-UHFFFAOYSA-N
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Description

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine is a cyclopropane-containing amine derivative characterized by a cyclopropyl ring directly bonded to a 3-methyl-substituted phenyl group and an ethanamine chain. Its synthesis typically involves cyclopropanation reactions and subsequent functionalization of the amine group, as seen in related compounds .

Properties

CAS No.

1212823-48-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[2-(3-methylphenyl)cyclopropyl]ethanamine

InChI

InChI=1S/C12H17N/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13/h3-6,9,11-12H,7,13H2,1-2H3

InChI Key

CVLBTLKIZRFOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC2C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine involves several steps. One common synthetic route includes the cyclopropanation of a suitable precursor followed by amination. The reaction conditions typically involve the use of reagents such as diazomethane for cyclopropanation and ammonia or an amine for the amination step . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as its role in inhibiting or activating certain biochemical processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, cyclopropane modifications, or amine chain variations. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Cyclopropyl Ethylamine Derivatives
Compound Name Phenyl Substituent Cyclopropane Modification Molecular Formula Molecular Weight Key Properties/Activity
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine 3-Methyl None C₁₂H₁₅N 173.26 Potential 5-HT2C receptor ligand
1-[2-(2,3-Dimethoxyphenyl)cyclopropyl]ethan-1-amine 2,3-Dimethoxy None C₁₃H₁₉NO₂ 221.30 Increased lipophilicity
1-[2-(2,3,4-Trimethoxyphenyl)cyclopropyl]ethan-1-amine 2,3,4-Trimethoxy None C₁₄H₂₁NO₃ 251.32 Enhanced electron-donating effects
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine None Trifluoromethyl C₆H₁₀F₃N 153.15 Improved metabolic stability
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine None Methylsulfanyl-methyl C₇H₁₅NS 145.27 Altered solubility/reactivity

Substituent Impact :

  • Electron-Donating Groups (e.g., Methoxy) : Compounds with methoxy substituents (e.g., 2,3-dimethoxy or 2,3,4-trimethoxy derivatives) exhibit increased lipophilicity and altered receptor binding profiles compared to the 3-methyl analog .
  • Electron-Withdrawing Groups (e.g., Trifluoromethyl) : The trifluoromethyl group enhances metabolic stability and polarity, as seen in 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-amine .
  • Sulfur-Containing Modifications : Introduction of methylsulfanyl groups (e.g., ) may improve membrane permeability but reduce aqueous solubility .

Pharmacological Activity

  • Serotonin Receptor Modulation : Compounds like N-substituted 2-phenylcyclopropylmethylamines (e.g., , Compounds 29–31) show functionally selective activity at 5-HT2C receptors. The 3-methylphenyl derivative’s activity is likely modulated by steric hindrance from the methyl group, whereas methoxy-substituted analogs exhibit stronger binding due to enhanced π-π interactions .
  • Dual-Acting Modulators : Derivatives with dual pharmacophores (e.g., FFAR1/FFAR4 modulators) highlight the versatility of cyclopropyl amines in targeting multiple pathways .

Biological Activity

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine, also known as 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride, is a chemical compound with the molecular formula C₁₂H₁₈ClN. This compound has attracted attention in pharmacological research due to its structural features, which suggest potential interactions with various biological targets.

Chemical Structure and Properties

The compound consists of a cyclopropyl group linked to an ethanamine structure, featuring a 3-methylphenyl substituent. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological assays and applications.

PropertyValue
Molecular FormulaC₁₂H₁₈ClN
Molecular Weight211.73 g/mol
SolubilitySoluble in water

Research indicates that 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential psychotropic effects, which could be relevant in treating mood disorders or neurodegenerative diseases.

Antimicrobial Properties

The compound has been studied for its antimicrobial properties. Preliminary evaluations suggest that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. Further studies are needed to quantify this activity and elucidate the underlying mechanisms.

Anticancer Activity

In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with related structural features have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting that 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine could possess similar anticancer properties .

Study on Neuropharmacological Effects

A study investigating the neuropharmacological effects of structurally related compounds found that certain derivatives exhibit selective binding to serotonin receptors, which could lead to mood-enhancing effects. The findings suggest that 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine might be effective in treating disorders like depression or anxiety.

Anticancer Activity Assessment

A comparative analysis of compounds similar to 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine showed promising results in inhibiting tumor cell proliferation. For example, compounds with cyclopropyl moieties have demonstrated IC50 values ranging from 0.20 to 2.5 μM against various cancer cell lines, including leukemia and breast carcinoma cells .

Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalPotential interaction with serotonin and dopamine receptors
AntimicrobialExhibits activity against bacterial strains
AnticancerSignificant cytotoxicity against cancer cell lines

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